molecular formula C8H5BrF4O B13696457 4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol

4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13696457
M. Wt: 273.02 g/mol
InChI Key: HTLCYPHJYHOWFB-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzaldehyde or 4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups enhances its reactivity and ability to form stable intermediates. These groups can influence the compound’s binding affinity to enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, enhanced metabolic stability, and improved pharmacokinetic profiles. These attributes make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H5BrF4O

Molecular Weight

273.02 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C8H5BrF4O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H

InChI Key

HTLCYPHJYHOWFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)F)Br

Origin of Product

United States

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